Sweetness Intensity: Siamenoside I (563×) vs. Mogroside V (392×) vs. Mogroside IV (465×)
Siamenoside I demonstrates the highest relative sweetness among all naturally occurring mogrosides isolated from Siraitia grosvenorii. When compared directly against mogroside V and mogroside IV using 5% sucrose as a reference standard, Siamenoside I (563×) significantly outperforms mogroside V (392×) by a factor of 1.44× and mogroside IV (465×) by a factor of 1.21× [1]. This difference is attributable to the specific linkage pattern of the four glucose moieties in Siamenoside I, which differs from that of mogroside IV despite both containing four glucose units [2].
| Evidence Dimension | Relative sweetness intensity (compared to 5% sucrose solution) |
|---|---|
| Target Compound Data | 563 times sweeter than 5% sucrose |
| Comparator Or Baseline | Mogroside V: 392 times sweeter than 5% sucrose; Mogroside IV: 465 times sweeter than 5% sucrose |
| Quantified Difference | Siamenoside I is 171× (44%) sweeter than mogroside V and 98× (21%) sweeter than mogroside IV |
| Conditions | Sensory evaluation in water with 5% sucrose as reference standard [1] |
Why This Matters
Higher sweetness potency reduces the mass of sweetener required in formulations, directly impacting cost-in-use and minimizing caloric contribution.
- [1] Matsumoto, K., Kadai, H., Ohtani, K., & Tanaka, O. (1990). Sweetness and taste of mogrosides. Journal of the Japanese Society for Food Science and Technology, 37(2), 139-143. View Source
- [2] Kasai, R., Nie, R. L., Nashi, K., Ohtani, K., Zhou, J., Tao, G. D., & Tanaka, O. (1990). Minor Cucurbitane-Glycosides from Fruits of Siraitia grosvenori (Cucurbitaceae). Chemical and Pharmaceutical Bulletin, 38(7), 2030-2032. View Source
